Pentadecan-8-ol

Catalog No.
S1536054
CAS No.
1653-35-6
M.F
C15H32O
M. Wt
228.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecan-8-ol

CAS Number

1653-35-6

Product Name

Pentadecan-8-ol

IUPAC Name

pentadecan-8-ol

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

InChI

InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3

InChI Key

AXCJQGZCVXCVAG-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCCCCCC)O

Canonical SMILES

CCCCCCCC(CCCCCCC)O

The exact mass of the compound Pentadecan-8-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentadecan-8-ol (CAS 1653-35-6), also known as diheptylcarbinol, is a C15 secondary fatty alcohol distinguished by its perfect structural symmetry. With the hydroxyl group positioned exactly at the central C8 carbon, it features two identical heptyl (C7) chains. It presents as a waxy solid at room temperature with a melting point of 53.5–54.3 °C. Industrially, it serves as a critical mid-chain precursor in the synthesis of specialized cold-water surfactants, perfectly symmetrical lipid nanoparticles (LNPs), and temperature-specific phase-change materials .

Substituting pentadecan-8-ol with primary alcohols (like 1-pentadecanol) or asymmetric secondary alcohols (like 2-pentadecanol) fundamentally alters the molecular packing parameter and physical properties of downstream products. In surfactant synthesis, moving the polar headgroup from the terminal position to the exact center of a C15 chain drastically changes the critical micelle concentration (CMC) and cold-water solubility [1]. In lipid nanoparticle (LNP) design, the symmetrical twin-tail structure generated by pentadecan-8-ol dictates the lipid's geometry, which is critical for endosomal escape and RNA delivery efficiency [2]. Furthermore, its solid state at room temperature prevents its substitution with shorter-chain liquid alcohols in thermal and tribological applications.

Mid-Chain Headgroup Impact on Surfactant Micellization and Cold-Water Solubility

The position of the hydroxyl group on the C15 chain strictly determines the micellization behavior of the resulting sulfate surfactant. When pentadecan-8-ol is converted to its corresponding sodium sulfate, the central position of the polar group significantly alters the critical micelle concentration (CMC) compared to terminal isomers. Studies on secondary alcohol sulfates demonstrate that shifting the sulfate group to the center of the alkyl chain increases the CMC and enhances cold-water solubility, making pentadecan-8-ol a superior precursor for cold-water laundry detergents compared to 1-pentadecanol [1].

Evidence DimensionSurfactant cold-water solubility and CMC
Target Compound DataSymmetrical mid-chain C15 sulfate exhibits high cold-water solubility
Comparator Or BaselineTerminal primary alcohol sulfates (e.g., from 1-pentadecanol)
Quantified DifferenceMid-chain sulfates demonstrate significantly higher cold-water solubility and altered CMC profiles compared to terminal analogs
ConditionsAqueous surfactant solutions evaluated for cold-water detergency

Procurement of pentadecan-8-ol is essential for formulating cold-water detergents where terminal alcohol sulfates fail due to poor low-temperature solubility.

Twin-Tail Symmetry for Ionizable Lipid Packing Parameters in LNPs

In the synthesis of ionizable cationic lipids for RNA delivery, the structural symmetry of the hydrophobic tails dictates the lipid packing parameter, which governs LNP fusogenicity and endosomal escape. Pentadecan-8-ol provides two perfectly symmetric C7 chains when conjugated to an ionizable headgroup. Compared to primary alcohols, the use of pentadecan-8-ol yields lipids with a highly specific calculated lipophilicity (cLogD) and optimized twin-tail geometry, directly impacting the in vivo pharmacokinetic profile and transfection efficacy of the resulting LNP [1].

Evidence DimensionLipid structural symmetry and packing parameter
Target Compound DataYields perfectly symmetric C7-CH-C7 twin-tail lipid precursors
Comparator Or Baseline1-pentadecanol (single linear C15 tail)
Quantified DifferenceSymmetric branching strictly controls the lipid packing parameter, enabling optimal LNP membrane fusogenicity compared to linear tails
ConditionsSynthesis of ionizable lipids for RNA-loaded lipid nanoparticles

For LNP formulation, buyers must select pentadecan-8-ol to achieve the exact symmetric twin-tail geometry required for high-efficiency RNA transfection.

Elevated Melting Point for Solid-State Thermal Applications

The 15-carbon chain of pentadecan-8-ol gives it a melting point of 53.5–54.3 °C, making it a stable waxy solid at room temperature. This is a critical differentiator when compared to shorter-chain symmetric secondary alcohols (e.g., undecan-6-ol), which are liquids at room temperature. The specific melting transition of pentadecan-8-ol allows it to be utilized in phase change materials (PCMs) and solid lubricant formulations where a thermal transition in the 50-55 °C range is required for heat absorption or tribological activation [1].

Evidence DimensionMelting point / phase transition temperature
Target Compound Data53.5 - 54.3 °C
Comparator Or BaselineShorter symmetric alcohols (e.g., undecan-6-ol)
Quantified DifferencePentadecan-8-ol is a solid at room temperature, whereas C11 symmetric alcohols remain liquid
ConditionsStandard atmospheric pressure thermal analysis

Buyers formulating temperature-triggered lubricants or PCMs require the specific 53-54 °C melting point that pentadecan-8-ol provides over liquid analogs.

Cold-Water Detergent Surfactants

Synthesizing mid-chain branched sodium sulfates and ether sulfates where the central polar group ensures high solubility and effective micellization at low wash temperatures [1].

Ionizable Lipids for mRNA LNPs

Acting as a symmetric twin-tail precursor in the esterification or conjugation of ionizable lipids, optimizing the packing parameter for endosomal escape in gene therapy [2].

Phase Change Materials (PCMs)

Formulating thermal energy storage systems or temperature-responsive solid lubricants that specifically require a phase transition at approximately 54 °C [3].

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1653-35-6

Dates

Last modified: 08-15-2023

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